molecular formula C12H6ClF3N2O3 B1586414 2-(4-Nitrophenoxy)-3-chloro-5-trifluoromethyl pyridine CAS No. 91618-22-3

2-(4-Nitrophenoxy)-3-chloro-5-trifluoromethyl pyridine

Cat. No. B1586414
CAS RN: 91618-22-3
M. Wt: 318.63 g/mol
InChI Key: HYDDMDMPOBVPLO-UHFFFAOYSA-N
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Description

The compound “2-(4-Nitrophenoxy)-3-chloro-5-trifluoromethyl pyridine” is a complex organic molecule that contains a pyridine ring, a nitro group, a chloro group, and a trifluoromethyl group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a nitro group attached to a phenyl ring, a chloro group, and a trifluoromethyl group . These groups could potentially engage in various intermolecular interactions, affecting the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the nitro group, the chloro group, and the trifluoromethyl group . These groups are electron-withdrawing, which could make the compound susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of a nitro group could increase its polarity, potentially affecting its solubility in various solvents .

Scientific Research Applications

Efficient Synthesis and Chemical Intermediates

One application involves its role in synthesizing 4-substituted 7-azaindole derivatives, where compounds like 6-Chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine are utilized as building blocks for nucleophilic displacement, indicating the potential of related compounds in creating valuable chemical intermediates (Figueroa‐Pérez et al., 2006).

Material Science and Engineering

Research on novel polyimides derived from pyridine-containing dianhydride monomers, synthesized through nitro displacement reactions, showcases the compound's significance in the development of new materials with high thermal stability, good solubility, and excellent mechanical properties. This work exemplifies the compound's utility in enhancing the performance of polymeric materials (Wang et al., 2006).

Environmental and Biological Studies

Although the direct application of "2-(4-Nitrophenoxy)-3-chloro-5-trifluoromethyl pyridine" in biological studies is not highlighted, related research investigates the environmental exposure to various pesticides, including organophosphorus and pyrethroid compounds. These studies are crucial for understanding the impact of chemical exposure on public health, especially in children, and could inform on the safety and environmental implications of related chemicals (Babina et al., 2012).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. Compounds containing nitro groups can be potentially explosive and should be handled with care . Additionally, compounds containing chloro and trifluoromethyl groups could potentially be harmful if inhaled, ingested, or come into contact with skin .

Future Directions

The future research directions for this compound could include further exploration of its synthesis, characterization of its properties, and investigation of its potential applications. For example, it could be interesting to study its potential uses in medicinal chemistry, given the presence of a pyridine ring, which is a common motif in many pharmaceuticals .

properties

IUPAC Name

3-chloro-2-(4-nitrophenoxy)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF3N2O3/c13-10-5-7(12(14,15)16)6-17-11(10)21-9-3-1-8(2-4-9)18(19)20/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDDMDMPOBVPLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379674
Record name 2-(4-nitrophenoxy)-3-chloro-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitrophenoxy)-3-chloro-5-trifluoromethyl pyridine

CAS RN

91618-22-3
Record name 2-(4-nitrophenoxy)-3-chloro-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,3-Dichloro-5-trifluoromethylpyridine (2.16 g, 0.01M) and 4-nitrophenol (1.53 g, 0.011M) were mixed in methyl ethyl ketone (10 ml) containing anhydrous potassium carbonate (2.0 g) and heated at the reflux temperature for 10 hours. The cooled mixture was filtered to remove the solid matter and the filtrate concentrated by evaporation of the solvent under reduced pressure. The residue was triturated with diethyl ether and 3-chloro-5-trifluoromethyl-2-(4-nitrophenoxy)pyridine collected as a buff coloured solid (0.75 g), m.p. 98°-100° C.
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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